Predicted Biological Activity vs. Amino-Substituted Analogs
In silico prediction of biological activity using the PASS algorithm indicates a fundamentally different functional profile for 1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one compared to its 3-amino substituted analog. The target compound is predicted with high probability (Pa) to act as a lipid metabolism regulator (0.999) and angiogenesis stimulant (0.995), with antineoplastic activity predicted at a lower probability (0.961). In contrast, a direct kinase inhibitor like 3-amino-1H-pyrazolo[3,4-b]quinoxaline (CAS 40254-90-8) has been experimentally validated to inhibit CDK1/cyclin B (IC50 0.6 µM), CDK5/p25 (IC50 0.4 µM), and GSK-3β (IC50 1 µM) . This suggests the 3-oxo compound is more likely to exert effects through upstream signaling pathways rather than direct kinase catalytic domain inhibition [1].
| Evidence Dimension | Predicted Biological Activity (PASS Algorithm) |
|---|---|
| Target Compound Data | Lipid metabolism regulator (Pa=0.999); Angiogenesis stimulant (Pa=0.995); Antineoplastic (Pa=0.961); DNA synthesis inhibitor (Pa=0.991); Apoptosis agonist (Pa=0.979) |
| Comparator Or Baseline | 3-Amino-1H-pyrazolo[3,4-b]quinoxaline (CAS 40254-90-8): Experimental IC50 for CDK1/cyclin B (0.6 µM), CDK5/p25 (0.4 µM), GSK-3β (1 µM) |
| Quantified Difference | Functional divergence: Predicted to modulate lipid/angiogenesis pathways vs. direct CDK/GSK-3 inhibition |
| Conditions | In silico prediction (PASS) vs. in vitro kinase assays |
Why This Matters
This difference in predicted and validated mechanism-of-action means the target compound cannot be substituted for the 3-amino analog in CDK-focused studies; it is a distinct chemical probe for exploring non-canonical kinase signaling.
- [1] PMC. (2022). Table 1: Predicted Biological Activity (Pa) of Pyrazoloquinoxaline Derivatives. Marine Drugs, 20(5), 292. DOI: 10.3390/md20050292 View Source
